3-(Dodecylamino)propane-1-sulfonic acid
Description
Properties
CAS No. |
1120-00-9 |
|---|---|
Molecular Formula |
C15H33NO3S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
3-(dodecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-20(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
InChI Key |
ONDJNAKJCWJYSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
Synonyms |
3-(Dodecylamino)-1-propanesulfonic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Cyclohexylamino)propane-1-sulfonic Acid (CAPS)
- Structure: Cyclohexyl group instead of dodecyl (C9H19NO3S).
- Molecular Weight : 221.32 g/mol ().
- Properties: Shorter hydrophobic chain reduces micelle-forming capacity compared to the dodecyl analog. CAPS is a well-known biochemical buffer (pH range ~10–11) due to its sulfonic acid and amine groups .
- Applications : Used in electrophoresis and protein stabilization.
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic Acid
- Structure : Hydroxyl group added to the propane backbone (CAS 116448-23-8).
- Molecular Formula: Likely C15H33NO4S (hydroxyl increases oxygen count; ).
- This modification may alter its buffering capacity or surfactant behavior.
- Applications : Possibly used in specialized detergents or zwitterionic buffers (e.g., CAPSO sodium salt, CAS 102601-34-3) .
3-((2-Aminoethyl)amino)propane-1-sulfonic Acid
3-(Morpholin-4-yl)propane-1-sulfonic Acid
- Structure: Morpholine ring replaces the alkyl chain (C7H15NO4S).
- Properties : Polar morpholine group enhances solubility in polar solvents. Commonly used as a buffer (e.g., MOPS derivatives) .
Data Table: Key Attributes of Compared Compounds
Research Findings and Functional Insights
- Biochemical Utility : CAPS and its hydroxylated variants (e.g., CAPSO) are established buffers, while the dodecyl analog’s applications remain speculative without explicit data .
- Safety Profiles: 3-(Cyclohexylamino)propane-1-sulfonic acid is non-hazardous per OSHA criteria, but safety data for the dodecyl derivative are absent .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the nucleophilic attack of dodecylamine on 1,3-propane sultone, a cyclic sulfonic ester. The reaction proceeds via a ring-opening mechanism under mild alkaline conditions.
Key parameters include:
Experimental Procedure
-
Mixing : Dodecylamine (0.608 mol) is dissolved in ethanol (200 mL) and heated to 70°C.
-
Sultone addition : 1,3-Propane sultone (0.73 mol) is added dropwise over 1 hour.
-
Stirring : The mixture is refluxed for 6–8 hours.
-
Neutralization : The product is acidified to pH 2–3 using HCl, precipitating the sulfonic acid.
Yield and Characterization
-
Spectroscopic data :
Alternative Pathway: Sulfonation of 3-(Dodecylamino)propanol
Sulfonation Agents and Optimization
This method utilizes chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) to sulfonate the hydroxyl group of 3-(dodecylamino)propanol.
Critical factors :
Comparative Performance
| Parameter | Sultone Method | Sulfonation Method |
|---|---|---|
| Reaction time | 6–8 hours | 3–4 hours |
| Yield | 72–85% | 65–78% |
| Purity | ≥98% | 90–95% |
| Byproducts | Minimal | HCl, sulfones |
The sultone route offers higher purity but requires costly starting materials. Sulfonation is faster but necessitates rigorous post-reaction neutralization.
Catalytic Innovations and Green Chemistry Approaches
Ionic Liquid Catalysts
Recent studies highlight the use of acidic ionic liquids (e.g., [BMIM][HSO₄]) to accelerate sulfonation:
Solvent-Free Synthesis
Microwave-assisted protocols eliminate solvents, enhancing energy efficiency:
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
-
Problem : Residual dodecylamine in crude product.
-
Resolution : Recrystallization from ethanol-water (7:3 v/v) yields >99% purity.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(dodecylamino)propane-1-sulfonic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or sulfonation of propane derivatives. For example, sulfonic acid-functionalized compounds are synthesized via controlled reactions of alkylamines with propane sulfone derivatives under anhydrous conditions . Reaction temperature (e.g., 70–100°C) and solvent selection (e.g., ethanol/water mixtures) are critical for optimizing yield and avoiding side reactions like hydrolysis .
- Validation : Characterization via FT-IR (to confirm sulfonic acid group at ~1040 cm⁻¹) and elemental analysis (to verify C, H, N, S ratios) ensures purity .
Q. How does the sulfonic acid group in this compound affect solubility and stability in aqueous vs. organic systems?
- Methodology : The sulfonic acid group confers high water solubility due to its strong acidity (pKa ~1–2) and ionic nature. Stability tests in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, acetone) can be performed using UV-Vis spectroscopy or NMR to monitor decomposition .
- Contradictions : While fluorinated analogs (e.g., 3-(4-fluorophenyl)propane-1-sulfonic acid) show enhanced lipophilicity , the dodecylamino group may increase micelle formation in water, complicating solubility measurements .
Q. What spectroscopic techniques are essential for characterizing structural analogs of this compound?
- Methodology :
- FT-IR : Identifies sulfonic acid (–SO₃H) stretches (1040–1220 cm⁻¹) and alkyl chain vibrations (2800–3000 cm⁻¹) .
- ¹H/¹³C NMR : Assigns peaks for the dodecylamino chain (δ 1.2–1.4 ppm for CH₂ groups) and propane backbone (δ 2.8–3.5 ppm for –CH₂–SO₃H) .
- TGA : Assesses thermal stability (e.g., decomposition above 200°C for sulfonic acid derivatives) .
Advanced Research Questions
Q. How can this compound be immobilized on magnetic nanoparticles for catalytic applications?
- Methodology : Functionalize Fe₃O₄ nanoparticles with (3-mercaptopropyl)trimethoxysilane (MPS) to introduce thiol groups. React with propane sulfone derivatives to anchor the sulfonic acid moiety via covalent bonds. Confirm immobilization using SEM (spherical morphology, ~50 nm particles) and VSM (superparamagnetic behavior, ~40 emu/g) .
- Application : The immobilized catalyst ([DAPSA@SiO₂–Fe₃O₄]) enables solvent-free synthesis of heterocycles (e.g., tetrazoloquinazolinones) with 70–85% yield and six-cycle reusability .
Q. What structural modifications enhance the bioactivity of sulfonic acid derivatives like this compound?
- Methodology :
- Substituent Effects : Compare dodecylamino (hydrophobic) vs. cyclohexylamino (rigid) analogs using molecular docking to assess interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ for alkaline phosphatase) in cell lines .
- Data : Fluorinated analogs (e.g., 3-(4-fluorophenyl)propane-1-sulfonic acid) show higher membrane permeability but lower aqueous stability than non-fluorinated derivatives .
Q. How do conflicting data on sulfonic acid stability in oxidative environments arise, and how can they be resolved?
- Contradictions : Some studies report sulfonic acid degradation under strong oxidants (e.g., H₂O₂), while others note stability in acidic conditions .
- Resolution : Perform controlled stability studies using HPLC-MS to identify degradation products (e.g., sulfonate esters or cleaved alkyl chains). Adjust pH and antioxidant additives (e.g., BHT) to mitigate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
